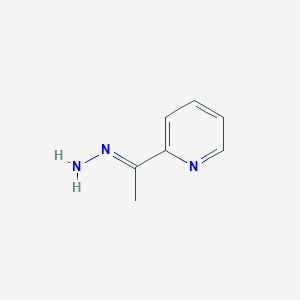
2-(1-Hydrazonoethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydrazonoethyl)pyridine is a heterocyclic compound containing a pyridine ring substituted with a hydrazone group at the 2-position. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the hydrazone group imparts unique chemical properties, making it a valuable ligand in coordination chemistry and a potential candidate for pharmaceutical development.
Méthodes De Préparation
2-(1-Hydrazonoethyl)pyridine can be synthesized through the condensation reaction of 2-acetylpyridine with hydrazine monohydrate. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage . The general reaction scheme is as follows:
2-Acetylpyridine+Hydrazine monohydrate→this compound+Water
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-(1-Hydrazonoethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The hydrazone group can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions.
Complexation: The compound can form coordination complexes with transition metals, which are of interest in catalysis and material science.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Hydrazonoethyl)pyridine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals such as nickel, zinc, and cadmium.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of advanced materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(1-Hydrazonoethyl)pyridine largely depends on its interaction with biological targets. The hydrazone group can interact with various enzymes and receptors, potentially inhibiting their activity. For example, metal complexes of the compound may interact with DNA or proteins, leading to anti-proliferative effects in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
2-(1-Hydrazonoethyl)pyridine can be compared with other hydrazone-containing compounds and pyridine derivatives. Similar compounds include:
2-Acetylpyridine: The precursor to this compound, which lacks the hydrazone group.
2-(1-Hydrazonoethyl)-4,5-dimethylphenol: A related hydrazone compound with a phenol group instead of a pyridine ring.
2-Hydrazinopyridine: A compound with a hydrazine group directly attached to the pyridine ring.
The uniqueness of this compound lies in its combination of the pyridine ring and hydrazone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H9N3 |
|---|---|
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
(E)-1-pyridin-2-ylethylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6(10-8)7-4-2-3-5-9-7/h2-5H,8H2,1H3/b10-6+ |
Clé InChI |
VORLUOBZMKFUAV-UXBLZVDNSA-N |
SMILES isomérique |
C/C(=N\N)/C1=CC=CC=N1 |
SMILES canonique |
CC(=NN)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


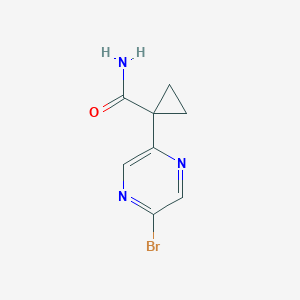


![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
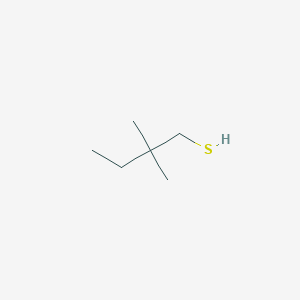
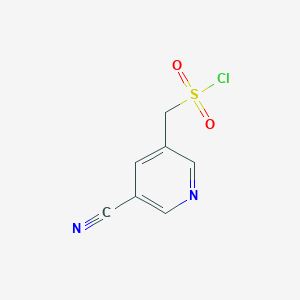
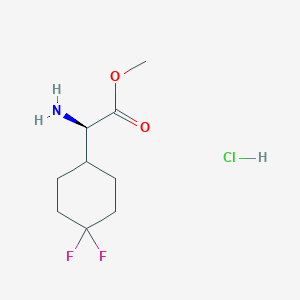
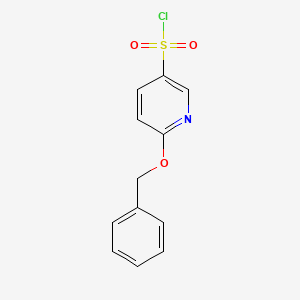
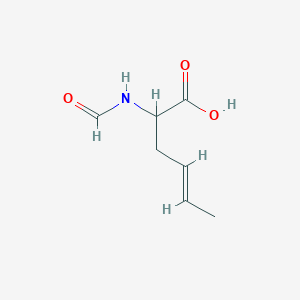
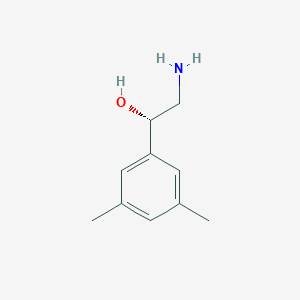
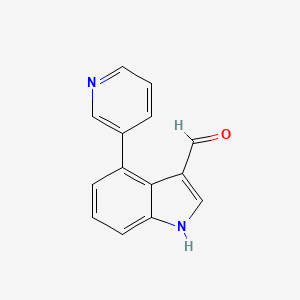
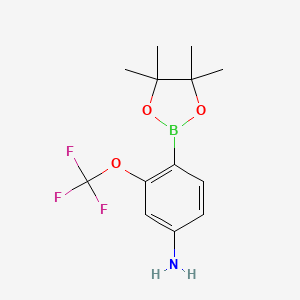
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
